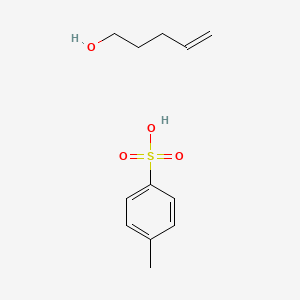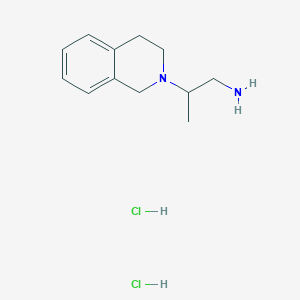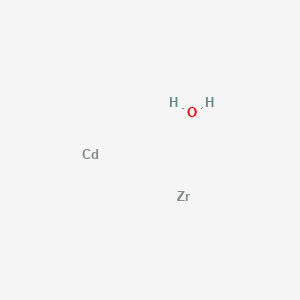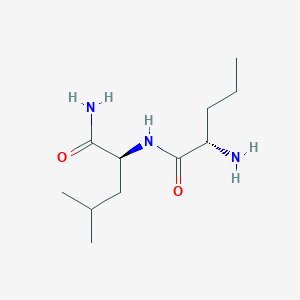
4-Penten-1-ol, 4-methylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Penten-1-ol, 4-methylbenzenesulfonate is an organic compound with the molecular formula C7H8O3S.C5H10O and a molecular weight of 258.33392 g/mol . This compound is known for its unique structure, which combines a pentenyl alcohol group with a methylbenzenesulfonate group. It is used in various chemical reactions and has applications in multiple scientific fields.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 4-Penten-1-ol, 4-Methylbenzolsulfonat erfolgt in der Regel durch die Reaktion von 4-Penten-1-ol mit 4-Methylbenzolsulfonylchlorid in Gegenwart einer Base wie Pyridin oder Triethylamin. Die Reaktion wird unter wasserfreien Bedingungen durchgeführt, um eine Hydrolyse des Sulfonylchlorids zu verhindern .
Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von kontinuierlichen Durchflussreaktoren und automatisierten Systemen trägt dazu bei, den Produktionsprozess effizient zu skalieren .
Analyse Chemischer Reaktionen
Arten von Reaktionen: 4-Penten-1-ol, 4-Methylbenzolsulfonat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Es kann zu entsprechenden Aldehyden oder Carbonsäuren oxidiert werden.
Reduktion: Reduktionsreaktionen können es in Alkohole oder Alkane umwandeln.
Substitution: Nucleophile Substitutionsreaktionen können die Sulfonatgruppe durch andere funktionelle Gruppen ersetzen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.
Substitution: Nucleophile wie Natriumazid oder Kaliumcyanid werden eingesetzt.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise ergibt die Oxidation mit Kaliumpermanganat Carbonsäuren, während die Reduktion mit Natriumborhydrid Alkohole erzeugt .
Wissenschaftliche Forschungsanwendungen
4-Penten-1-ol, 4-Methylbenzolsulfonat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Medizin: Es dient als Zwischenprodukt bei der Synthese von Pharmazeutika und anderen bioaktiven Verbindungen.
Industrie: Die Verbindung wird bei der Produktion von Agrochemikalien, Farbstoffen und Tensiden eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 4-Penten-1-ol, 4-Methylbenzolsulfonat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Sulfonatgruppe kann als Abgangsgruppe in nucleophilen Substitutionsreaktionen wirken und so die Bildung neuer chemischer Bindungen ermöglichen. Die Pentenylalkoholgruppe kann einer Oxidation oder Reduktion unterzogen werden, was zu verschiedenen funktionellen Derivaten führt .
Ähnliche Verbindungen:
- 4-Hexen-1-ol, 5-methyl-, 4-Methylbenzolsulfonat
- 4-Penten-2-ol, 4-Methylbenzolsulfonat, (2R)
- 10-Undecen-1-ol, 4-Methylbenzolsulfonat
- 9,12-Octadecadien-1-ol, 4-Methylbenzolsulfonat, (9Z,12Z)
Vergleich: 4-Penten-1-ol, 4-Methylbenzolsulfonat ist aufgrund seiner spezifischen Kombination aus einer Pentenylalkoholgruppe und einer Methylbenzolsulfonatgruppe einzigartig. Diese Struktur verleiht im Vergleich zu ähnlichen Verbindungen eine eindeutige Reaktivität und Eigenschaften. So hat 4-Hexen-1-ol, 5-methyl-, 4-Methylbenzolsulfonat eine längere Kohlenstoffkette, was seine Löslichkeit und Reaktivität beeinflusst .
Wirkmechanismus
The mechanism of action of 4-Penten-1-ol, 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The sulfonate group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The pentenyl alcohol group can undergo oxidation or reduction, leading to various functional derivatives .
Vergleich Mit ähnlichen Verbindungen
- 4-Hexen-1-ol, 5-methyl-, 4-methylbenzenesulfonate
- 4-Penten-2-ol, 4-methylbenzenesulfonate, (2R)
- 10-Undecen-1-ol, 4-methylbenzenesulfonate
- 9,12-Octadecadien-1-ol, 4-methylbenzenesulfonate, (9Z,12Z)
Comparison: 4-Penten-1-ol, 4-methylbenzenesulfonate is unique due to its specific combination of a pentenyl alcohol group and a methylbenzenesulfonate group. This structure imparts distinct reactivity and properties compared to similar compounds. For instance, 4-Hexen-1-ol, 5-methyl-, 4-methylbenzenesulfonate has a longer carbon chain, affecting its solubility and reactivity .
Eigenschaften
CAS-Nummer |
19300-54-0 |
|---|---|
Molekularformel |
C12H18O4S |
Molekulargewicht |
258.34 g/mol |
IUPAC-Name |
4-methylbenzenesulfonic acid;pent-4-en-1-ol |
InChI |
InChI=1S/C7H8O3S.C5H10O/c1-6-2-4-7(5-3-6)11(8,9)10;1-2-3-4-5-6/h2-5H,1H3,(H,8,9,10);2,6H,1,3-5H2 |
InChI-Schlüssel |
TYGBYCHTQBBXOP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C=CCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-[({[(3,4-difluorophenyl)methyl]sulfanyl}methanimidoyl)amino][(thiophen-2-yl)methylidene]amine hydrobromide](/img/structure/B12341334.png)
![8-Azabicyclo[3.2.1]octan-3-one, 8-[1-(3-fluorophenyl)ethyl]-](/img/structure/B12341339.png)
![Acetamide,N-[1-(2,5-dichlorophenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-yl]-](/img/structure/B12341341.png)
![3-[(2E,5Z)-2-[[3-(2-carboxyethyl)-5-[(E)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-1-ium-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid;chloride](/img/structure/B12341345.png)
![(Z)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-phenylmethanecarbohydrazonoyl cyanide](/img/structure/B12341349.png)
![1-[(2S,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12341363.png)
![Imidazo[1,2-a]pyridine-3-carboxylic acid, 8-fluoro-7-(1-hydroxy-1-methylethyl)-](/img/structure/B12341369.png)





![1-Thia-6-azaspiro[3.3]heptane](/img/structure/B12341405.png)
